molecular formula C16H15N3O2 B5856223 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5856223
M. Wt: 281.31 g/mol
InChI Key: BLRQYOGTKXCOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPO is a heterocyclic compound with a pyridine ring and an oxadiazole ring. It has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). It has been shown to protect cells from oxidative stress-induced damage by reducing lipid peroxidation and increasing the activity of antioxidant enzymes. 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has also been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells (Wang et al., 2015).
Biochemical and Physiological Effects
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can protect cells from oxidative stress-induced damage and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can reduce oxidative stress and inflammation in animal models of diseases such as diabetes, Alzheimer's disease, and cancer (Wang et al., 2015).

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its ability to scavenge free radicals and ROS, which makes it useful for studying oxidative stress-induced damage. 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is also relatively easy to synthesize and has low toxicity. However, one limitation of using 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is its limited solubility in water, which can make it difficult to use in certain experiments (Wang et al., 2015).

Future Directions

There are several future directions for the study of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One potential direction is the development of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine-based materials for use in organic electronics. 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has also been studied for its potential use as a pesticide, and further research in this area could lead to the development of new and more effective pesticides. Additionally, 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been found to exhibit anticancer properties, and further research in this area could lead to the development of new cancer treatments (Wang et al., 2015).
Conclusion
4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound with potential applications in various fields such as medicine, agriculture, and material science. Its ability to scavenge free radicals and ROS makes it useful for studying oxidative stress-induced damage. 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. Further research in the area of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine could lead to the development of new and more effective treatments for various diseases.

Synthesis Methods

The synthesis of 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 3,5-dimethylphenol with hydrazine hydrate to form 3,5-dimethylphenylhydrazine. The hydrazine derivative is then reacted with ethyl chloroacetate to form the ethyl ester of 3,5-dimethylphenylhydrazine. The resulting ester is then reacted with cyanic acid to produce 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine (Wang et al., 2015).

Scientific Research Applications

4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. 4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a pesticide and as a material for organic electronics.

properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-7-12(2)9-14(8-11)20-10-15-18-16(19-21-15)13-3-5-17-6-4-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRQYOGTKXCOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.